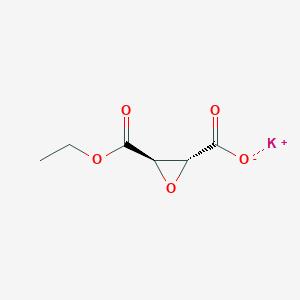
Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylate group attached to the oxirane ring. It is a potassium salt and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is purified by recrystallization and dried to obtain a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxirane compounds.
Scientific Research Applications
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Potassium (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Potassium sodium tartrate: Another potassium salt with similar structural features but different functional groups.
Potassium (trifluoromethyl)trimethoxyborate: A compound with a trifluoromethyl group, used in different chemical reactions.
Potassium antimonyl tartrate: A compound with antimony, used in different industrial and medicinal applications.
The uniqueness of Potassium (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylate lies in its specific functional groups and the resulting chemical reactivity and applications.
Properties
Molecular Formula |
C6H7KO5 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
potassium;(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m1./s1 |
InChI Key |
PYBXHDCDMZPWJJ-VKKIDBQXSA-M |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















